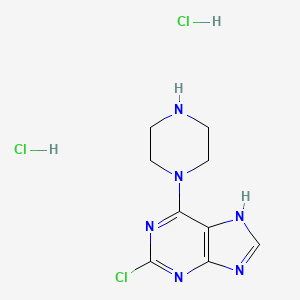

2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride

Description

Properties

IUPAC Name |

2-chloro-6-piperazin-1-yl-7H-purine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN6.2ClH/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16;;/h5,11H,1-4H2,(H,12,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDHVJBHVBNRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-6-piperazin-1-yl-9H-purine dihydrochloride is a synthetic compound belonging to the purine family, characterized by its unique chemical structure that includes a piperazine moiety and a chlorine atom at the 2-position of the purine ring. Its chemical formula is , and it is primarily studied for its potential biological activities and pharmacological applications.

Chemical Structure and Properties

The compound's structure facilitates various interactions with biological targets, making it an area of interest in medicinal chemistry. The presence of the piperazine group is significant as it is often associated with enhanced receptor binding properties in drug design.

| Property | Value |

|---|---|

| Chemical Formula | C9H13Cl3N6 |

| Molecular Weight | 311.6 g/mol |

| IUPAC Name | 2-chloro-6-(piperazin-1-yl)-9H-purine dihydrochloride |

| CAS Number | 1351612-64-0 |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist for specific receptors. Its structural similarity to natural purines allows it to interact with various biological targets, including cannabinoid receptors, which are critical in various physiological processes.

The compound is believed to act primarily through:

- Receptor Antagonism : It shows potential as an antagonist for type 1 cannabinoid receptors (CB1), which are involved in the regulation of appetite, pain sensation, and mood.

- Binding Affinity : Preliminary studies suggest that the compound may have favorable binding characteristics, which can be optimized for therapeutic applications.

Case Studies and Research Findings

- Cannabinoid Receptor Interaction :

- Synthesis and Characterization :

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted how structural variations in related compounds affect their biological activities. For instance, compounds with different substituents at the piperazine position exhibited varying degrees of receptor affinity and selectivity .

Summary of Findings

The biological activity of this compound is promising but requires further investigation to fully understand its pharmacological potential. Its unique structure suggests that it may be effective in targeting specific receptors involved in critical biological pathways.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride is in pharmaceutical development . It serves as a lead compound for designing new drugs targeting cancer and viral infections . The compound's structural similarities to natural purines may allow it to interact with biological targets effectively, making it a candidate for further research in drug development.

Potential Uses in Cancer Treatment

The compound has been identified as a potential radiosensitizer , especially for tumors that exhibit poor sensitivity to radiotherapy. This application is particularly relevant for developing treatments for various types of cancer, including brain tumors, kidney cancer, and gastrointestinal cancers . Its ability to enhance the effects of radiation therapy could lead to improved treatment outcomes for patients with resistant tumors.

Research Applications

In addition to its pharmaceutical applications, this compound is utilized as a research tool in laboratories. Its unique properties make it suitable for studying receptor interactions and signaling pathways within cells. This research can provide insights into the mechanisms of action of other drugs and compounds, facilitating the discovery of new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6 and 9

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Reactivity :

- The presence of a chlorine atom at position 2 (in the target compound) vs. position 6 (in ’s compound) alters electronic properties, influencing reactivity in cross-coupling or substitution reactions .

- Piperazine and piperidinyl groups at position 6 enhance basicity, but the dihydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs .

Crystallographic and Stability Considerations :

Counterion Impact: Hydrochloride vs. Dihydrochloride

- Hydrochloride Salts : Contain one HCl molecule (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid in ). These are less soluble than dihydrochlorides due to fewer ionic interactions .

- Dihydrochloride Salts : The target compound’s two HCl molecules enhance solubility and stability, making it preferable for pharmaceutical formulations (e.g., contrast with neutral LY2828360 in ) .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on 2,6-Dichloropurine

The key step is the selective substitution of the chlorine atom at the 6-position with piperazine via nucleophilic aromatic substitution. The 6-position chlorine is more reactive due to the electronic nature of the purine ring, allowing selective displacement:

- Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80–120 °C).

- Base : A mild base such as triethylamine or potassium carbonate may be used to facilitate the substitution.

- Stoichiometry : Piperazine is used in slight excess to ensure complete substitution at the 6-position.

- Time : Reaction times range from several hours to overnight depending on conditions.

Catalytic C-N Coupling Reactions

In some advanced synthetic protocols, palladium-catalyzed C-N coupling reactions are employed to achieve substitution at the 2-position or to install more complex amine substituents:

- Catalysts : Palladium complexes such as Pd2(dba)3 combined with bulky phosphine ligands (e.g., P(t-Bu)_3) are used.

- Bases : Cesium carbonate (Cs2CO3) or sodium tert-butylate serve as bases.

- Solvents : Degassed N-methyl-2-pyrrolidone (NMP) or toluene.

- Temperature : Typically 100–110 °C.

- Advantages : This method allows for selective and efficient coupling with amines, including piperazine derivatives, under milder conditions with high yields.

Protection and Deprotection Steps

For sensitive intermediates or to achieve selective substitution, protecting groups such as tetrahydropyranyl (THP) at the N9 position may be employed:

- Protection : The N9 position of purine can be protected with THP to prevent side reactions.

- Deprotection : Acidic conditions (e.g., ethanol/water mixture with concentrated hydrochloric acid) at room temperature for several hours remove the protecting group.

- Isolation : The product is isolated by extraction with ethyl acetate after basification with sodium bicarbonate solution, followed by purification via silica gel chromatography.

Formation of Dihydrochloride Salt

The free base of 2-chloro-6-piperazin-1-yl-9H-purine is converted to its dihydrochloride salt to enhance stability and solubility:

- Method : Treatment with excess hydrochloric acid in ethanol or aqueous solution.

- Conditions : Room temperature stirring for several hours.

- Isolation : Precipitation of the dihydrochloride salt followed by filtration and drying.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | 2,6-dichloropurine + piperazine, DMF/DMSO, base (Et3N or K2CO_3), 80–120 °C | Selective substitution at 6-position to give 2-chloro-6-piperazin-1-ylpurine | Excess piperazine ensures complete substitution |

| 2 | Pd-catalyzed C-N Coupling (optional) | Pd2(dba)3, P(t-Bu)3, Cs2CO_3, NMP, 100–110 °C | Coupling at 2-position or complex amine installation | High selectivity and yield |

| 3 | Protection/Deprotection | THP protection at N9; deprotection with HCl in EtOH/H_2O | Protects N9 during substitution steps | Ensures regioselectivity |

| 4 | Salt Formation | Treatment with HCl in ethanol or aqueous media | Formation of dihydrochloride salt | Improves solubility and stability |

Research Findings and Optimization Notes

- The selective substitution at the 6-position is favored due to electronic activation of that site in the purine ring.

- Use of palladium-catalyzed coupling allows for more diverse amine substitutions and better control over reaction conditions.

- Protection of the N9 position is recommended when multiple substitutions or sensitive groups are involved.

- The final dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced physicochemical properties.

- Purification by silica gel chromatography is effective for isolating the desired product with high purity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-6-piperazin-1-yl-9H-purine dihydrochloride, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions, where a piperazine moiety is introduced at the 6-position of a 2-chloropurine scaffold. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates .

- Purification : Employ column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

- Yield optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of piperazine derivatives) to account for side reactions .

- Purity validation : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Target retention times should align with reference standards .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation .

- Handling : Use desiccators during weighing. Avoid prolonged exposure to moisture or oxidizing agents, which may generate toxic byproducts (e.g., HCl gas) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation >5% indicates suboptimal storage .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm; purine C6 carbon at ~150 ppm) .

- Mass spectrometry (MS) : Use ESI+ mode to detect [M+H]+ ions. Expected m/z for C9H12ClN7·2HCl: 323.2 (calc.) .

- Elemental analysis : Verify Cl content (theoretical ~21.9%) to confirm dihydrochloride salt formation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow vapor diffusion (e.g., methanol/dichloromethane). Use SHELXL for refinement, ensuring R-factor <5% .

- ORTEP visualization : Generate thermal ellipsoid plots to assess bond angles/rotational freedom in the piperazine ring. Anomalies (e.g., distorted chair conformations) may indicate steric strain .

- Validation : Cross-check with DFT calculations (B3LYP/6-31G*) for bond lengths and angles. Discrepancies >0.05 Å require re-examination of data collection .

Q. What strategies mitigate contradictory results in pharmacological assays (e.g., receptor binding vs. cytotoxicity)?

Methodological Answer:

- Assay replication : Perform dose-response curves in triplicate across independent batches to rule out batch variability .

- Orthogonal assays : Combine receptor-binding studies (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Cytotoxicity controls : Use MTT assays on HEK-293 cells to distinguish target-specific effects from nonspecific toxicity. IC50 ratios >10-fold suggest selective activity .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

Methodological Answer:

- Forced degradation : Expose the compound to heat (80°C), light (UV, 48 hr), and acidic/basic conditions. Identify impurities via LC-MS/MS .

- Quantitative thresholds : Set acceptance criteria for impurities (<0.15% per ICH Q3A guidelines). Use reference standards (e.g., des-chloro analogs) for spiking experiments .

- Method validation : Ensure linearity (R² >0.99), precision (%RSD <2%), and LOQ <0.05% for HPLC methods .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

- Solubility assays : Use shake-flask method in PBS (pH 7.4) and DMSO. Compare with predicted logP values (e.g., ACD/Labs). Deviations >1 log unit suggest unaccounted ionization or polymorphism .

- pH-solubility profiling : Test solubility at pH 2–8 to identify ionizable groups. Poor correlation may indicate dihydrochloride salt dissociation issues .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in enzyme inhibition studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.